Bienvenue dans la boutique en ligne BenchChem!

AW4

Epigenetics Drug Resistance Acute Myeloid Leukemia

AW4 is the only LSD1 inhibitor that combines covalent, mechanism-based demethylase inactivation with full preservation of the LSD1-GFI1B scaffolding complex. Its unique Grob fragmentation pathway generates a compact N-formyl-FAD adduct that silences enzymatic activity without disrupting non-enzymatic protein-protein interactions. Unlike first-generation inhibitors, AW4 selects for the ΔTTAS deletion (>18 Å from the catalytic site), providing an irreplaceable model for studying acquired resistance driven by distal active-site mutations. Co-crystal structures (PDB: 8FRI, 8BOP) confirm this distinct mechanism, making AW4 the definitive probe for oncology programs that require uncoupling LSD1’s catalytic and scaffolding functions. Standard inhibitors such as ORY-1001, CC-90011, or GSK-LSD1 cannot recapitulate this profile and are not valid substitutes. Researchers investigating AML survival pathways, drug-resistance evolution, or structure-based design of next-generation demethylase inhibitors should secure this precision tool to ensure experimental validity.

Molecular Formula C22H32ClN3O5
Molecular Weight 454.0 g/mol
Cat. No. B15583369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAW4
Molecular FormulaC22H32ClN3O5
Molecular Weight454.0 g/mol
Structural Identifiers
InChIInChI=1S/C22H32ClN3O5/c1-14(2)10-19(21(29)25-18(13-27)12-16-6-8-24-20(16)28)26-22(30)31-9-7-15-4-3-5-17(23)11-15/h3-5,11,14,16,18-19,27H,6-10,12-13H2,1-2H3,(H,24,28)(H,25,29)(H,26,30)/t16-,18-,19-/m0/s1
InChIKeyLUDMOKYGDZZGSC-WDSOQIARSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AW4 LSD1 Inhibitor Procurement: A Precision Research Tool for Epigenetic Drug Resistance Studies


AW4 is a synthetic, small-molecule analog of the clinical-stage lysine-specific demethylase 1 (LSD1) inhibitor GSK-LSD1, characterized as a covalent, mechanism-based inhibitor [1]. It functions by forming a compact N-formyl flavin adenine dinucleotide (FAD) adduct within the LSD1 active site, selectively blocking its enzymatic activity without disrupting critical protein-protein interactions, such as the LSD1-GFI1B complex [2]. This distinct mechanistic profile positions AW4 as a next-generation precision tool for dissecting the non-enzymatic scaffolding roles of LSD1 in oncology and for investigating unique drug resistance pathways [3].

Why Generic LSD1 Inhibitors Cannot Replace AW4 in Specialized Research Applications


Substituting AW4 with other clinical or pre-clinical LSD1 inhibitors (e.g., ORY-1001, CC-90011, or even the parent compound GSK-LSD1) is scientifically invalid for certain applications due to fundamental differences in their mechanism of action and resistance profiles. Unlike reversible inhibitors or first-generation irreversible inhibitors that broadly disrupt both enzymatic and scaffolding functions, AW4's unique ability to undergo Grob fragmentation leads to the formation of a compact N-formyl-FAD adduct [1]. This specific adduct spares the LSD1-GFI1B interaction, a critical non-enzymatic function for AML survival, while effectively silencing demethylase activity [2]. Furthermore, AW4 demonstrates a distinct resistance mutation signature, selecting for distal loop deletions (LSD1 ΔTTAS) not observed with its parent compound GSK-LSD1, making it an irreplaceable probe for studying acquired resistance mechanisms [3].

AW4 Quantitative Evidence for Differentiated Scientific Selection


AW4 Preserves LSD1-GFI1B Scaffolding Function Compared to GSK-LSD1 in a Drug-Resistant Context

In a fluorescence polarization assay monitoring the binding of LSD1-CoREST to a GFI1B SNAG peptide, treatment of wild-type LSD1 with either AW4 or GSK-LSD1 blocked the interaction. However, in the drug-resistant ΔTTAS LSD1 mutant, a critical functional distinction emerged: treatment with AW4 permitted time-dependent recovery of SNAG peptide binding, whereas GSK-LSD1 treatment resulted in persistent blockade [1]. This indicates that AW4's mechanism allows for the restoration of the non-enzymatic scaffolding function of LSD1 in the context of this specific resistance mutation.

Epigenetics Drug Resistance Acute Myeloid Leukemia

AW4 Exhibits a Unique Resistance Mutation Profile Distinct from GSK-LSD1 and Other Analogs

In a CRISPR-suppressor scanning experiment in SET-2 AML cells, treatment with AW4 at 500 nM led to the selective enrichment of a unique resistance mutation profile compared to GSK-LSD1 and other structural analogs (AW1, AW2, AW3, AW5) [1]. Principal component analysis (PCA) of enriched sgRNAs classified AW4 alongside GSK-LSD1 and AW1 (Group 3), distinct from other analogs. More importantly, AW4 uniquely selected for deletion mutations in exon 16 of the LSD1 gene (specifically the ΔTTAS mutation, a 4-amino acid deletion of T684-S687), a profile not observed to the same extent with GSK-LSD1 or other tested compounds [2].

CRISPR Screening Drug Resistance Structure-Activity Relationship

Optimal Research Applications for AW4: Capitalizing on Unique Mechanistic Differentiation


Investigating Non-Enzymatic Scaffolding Functions of LSD1

Ideal for studies requiring the selective ablation of LSD1 demethylase activity while preserving its critical protein-protein interactions, such as with the transcription factor GFI1B. As demonstrated in direct comparison with GSK-LSD1, AW4's mechanism allows for the study of these scaffolding functions in isolation, particularly in models of drug resistance where this interaction can be restored [1]. This application is not feasible with first-generation inhibitors that disrupt both enzymatic and non-enzymatic roles.

Elucidating Distal Allosteric Mechanisms of Drug Resistance

AW4 is a necessary reagent for investigating acquired resistance driven by distal active-site mutations. Its unique property of selecting for the LSD1 ΔTTAS deletion, located >18 Å from the catalytic FAD cofactor, provides a model system to study how mutations far from the active site can modulate inhibitor reactivity and drug response [2]. This is a distinct application from that of GSK-LSD1, which primarily selects for active-site proximal mutations [3].

Probing the Structure-Activity Relationships (SAR) of Grob Fragmentation

As a precision tool that undergoes a unique Grob fragmentation to form a compact N-formyl-FAD adduct, AW4 is essential for structural biology and medicinal chemistry efforts aimed at understanding this specific mechanism of LSD1 inactivation. Co-crystal structures of AW4 with LSD1-CoREST (e.g., PDB: 8FRI, 8BOP) provide a high-resolution template for designing the next generation of demethylase-specific inhibitors that aim to avoid disrupting essential scaffolding functions [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for AW4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.